molecular formula C24H20ClN3O2S B12270951 2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12270951
M. Wt: 450.0 g/mol
InChI Key: MOTRKTXPFHIYAQ-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a phthalazinyl sulfanyl group and an ethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the phthalazinyl sulfanyl intermediate, followed by the introduction of the ethoxyphenyl acetamide group. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amide coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates while maintaining product quality. Additionally, purification methods like recrystallization and chromatography are utilized to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with parameters like temperature, solvent, and catalyst being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives, each with unique properties.

Scientific Research Applications

2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: It is utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

    2-phenylethanol: Known for its aromatic properties and use in fragrances.

    p-hydroxyphenylethanol: Studied for its antioxidant and anti-inflammatory activities.

    4-hydroxybenzaldehyde: Utilized in the synthesis of various bioactive molecules.

Uniqueness

2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H20ClN3O2S/c1-2-30-21-10-6-5-9-20(21)26-22(29)15-31-24-19-8-4-3-7-18(19)23(27-28-24)16-11-13-17(25)14-12-16/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

MOTRKTXPFHIYAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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